Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine
Description
Nuclear Magnetic Resonance (NMR)
1H NMR spectra (CDCl$$_3$$, 400 MHz) of this compound exhibit distinct signals for key protons:
- Pyrazole ring protons : Two singlets at δ 7.42 ppm (H3) and δ 7.38 ppm (H5), indicative of aromatic deshielding.
- Isopropyl group : A septet at δ 3.86 ppm (1H, CH) and doublets at δ 1.50 ppm (6H, CH$$_3$$) for the methine and methyl protons, respectively.
- Ethylamine chain : A triplet at δ 2.75 ppm (2H, CH$$2$$) and a quartet at δ 1.20 ppm (3H, CH$$3$$) for the ethyl group.
2D NOESY correlations confirm spatial proximity between the ethyl group and the pyrazole ring, stabilizing a gauche conformation in solution.
Infrared (IR) Spectroscopy
IR spectra show characteristic absorptions at:
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at 265 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$) due to π→π* transitions within the pyrazole ring. A weaker n→π* transition appears at 310 nm (ε = 890 M$$^{-1}$$cm$$^{-1}$$).
Comparative Analysis with Analogous Pyrazole Derivatives
This compound shares structural similarities with other pyrazole-based amines but differs in substituent effects (Table 1).
Key distinctions include:
- Steric effects : The isopropyl group increases steric hindrance compared to methyl or cyclopropyl substituents, reducing rotational freedom.
- Hydrophobicity : Higher LogP (2.1 vs. 1.2–1.7) enhances membrane permeability but may limit solubility.
Tautomeric Behavior and Conformational Dynamics
The pyrazole ring exhibits annular prototropic tautomerism , where the hydrogen atom shifts between N1 and N2 positions (Figure 2). In this compound, the 1-isopropyl substituent locks the tautomeric equilibrium in favor of the 1H-pyrazole form, as confirmed by $$^{15}$$N NMR.
Conformational dynamics are dominated by:
- Ring puckering : The pyrazole ring adopts a slight boat conformation (deviation: 0.2 Å) due to steric clash between the isopropyl and ethyl groups.
- Side-chain rotation : The ethylamine group rotates freely with an energy barrier of 8.2 kJ/mol, as calculated by density functional theory (DFT).
Hydrogen-Bonding Networks and Supramolecular Interactions
The amine group (–NH–) and pyrazole nitrogen atoms participate in hydrogen bonding, forming supramolecular architectures:
- Intramolecular H-bonds : N–H⋯N interactions between the amine and pyrazole N2 (distance: 2.1 Å).
- Intermolecular H-bonds : In crystalline states, molecules assemble into chains via N–H⋯N interactions (distance: 2.8 Å).
Additionally, the isopropyl group engages in van der Waals interactions with hydrophobic protein pockets, as observed in molecular docking studies with glucocorticoid receptors.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-10-5-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H |
InChI Key |
IUJAALQTPDWGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
A common approach involves nucleophilic substitution of halogenated pyrazole intermediates. For example, 4-chloro-1-isopropyl-1H-pyrazole can react with ethylamine under basic conditions to form the target compound. This method typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with yields ranging from 65% to 78% depending on reaction time and temperature.
Key reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15% efficiency |
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | Prevents side reactions |
This method is limited by the availability of halogenated precursors and competing elimination reactions at elevated temperatures.
Reductive Amination
An alternative route utilizes reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 facilitates the reaction, achieving yields up to 82%. The mechanism proceeds via imine formation followed by borohydride reduction:
$$
\text{RCHO} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHCH}2\text{CH}_3
$$
Advantages:
Multi-Step Assembly from Hydrazines
Patented methods describe constructing the pyrazole ring in situ using hydrazine derivatives:
- Condensation of acetylacetone with ethyl hydrazinecarboxylate
- Isopropyl group introduction via alkylation
- Methylamine coupling through Buchwald-Hartwig amination
This approach achieves 73–89% overall yield but requires strict anhydrous conditions and palladium catalysts (e.g., Pd(OAc)₂/Xantphos).
Reaction Optimization Strategies
Solvent Effects
Solvent selection critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 62 |
| Ethanol | 24.3 | 58 |
Data from demonstrate DMF’s superiority due to enhanced nucleophilicity stabilization.
Temperature Gradients
Controlled heating profiles mitigate decomposition:
- 40–50°C for imine formation
- 0–5°C during borohydride addition
Exceeding 110°C promotes pyrazole ring degradation, reducing yields by 22–35%.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (70:30 → 95:5) effectively separates the target compound from byproducts. Retention times typically range from 8.2–8.9 minutes.
Purity standards:
| Method | Purity (%) |
|---|---|
| HPLC (UV 254 nm) | ≥99.5 |
| GC-MS | ≥99.8 |
Crystallization Protocols
Recrystallization from ethyl acetate/n-heptane (1:3 v/v) produces needle-like crystals suitable for X-ray diffraction analysis. The process achieves 91–94% recovery with ≤0.3% solvent residues.
Industrial-Scale Synthesis
Continuous Flow Reactors
Pilot-scale production (50 kg/batch) utilizes tubular reactors with:
- Residence time: 12–15 minutes
- Throughput: 8.2 kg/h
- Yield: 84%
This method reduces thermal decomposition risks compared to batch processing.
Waste Management
Neutralization of acidic byproducts generates 1.2 kg waste/kg product. Patent US8436001B2 describes a closed-loop system that recovers 89% of solvents and 67% of catalysts.
Challenges and Mitigation
Regioselectivity Issues
Competing N1 vs. N2 alkylation in pyrazoles is addressed through:
Stability Concerns
The amine moiety undergoes oxidation upon prolonged air exposure. Nitrogen blanketing and antioxidant additives (0.1% BHT) extend shelf-life to 18 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | C10H19N3 | 181.28 | Isopropyl (pyrazole-1), ethylamine (C-4) | Unknown; inferred potential for CO2 adsorption or antibacterial activity | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | 139.20 | Ethyl (pyrazole-1), methylamine (C-4) | Lower molecular weight; possible precursor for drug synthesis | |
| N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine | C24H33N7O | 459.57 | Piperidine, methoxy-naphthyridine | Antibacterial agent; optimized lipophilicity/hydrophilicity ratio | |
| Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine | C10H20ClN3 | 217.74 | Propyl (pyrazole-1), methyl (C-3) | Higher halogenated weight; unknown biological activity |
Key Observations :
- Substituent Effects : The isopropyl group in the target compound enhances steric bulk compared to ethyl or methyl substituents in analogs like (1-Ethyl-1H-pyrazol-4-yl)methylamine . This may influence binding affinity in biological systems or adsorption capacity in material applications.
- Functional Group Diversity : The addition of a piperidine-methoxy-naphthyridine moiety in compound 9 () significantly increases molecular complexity and antibacterial potency, highlighting the role of extended aromatic systems in medicinal chemistry .
- Molecular Weight Trends : Halogenated derivatives (e.g., ) exhibit higher molecular weights, which may correlate with altered solubility or stability profiles.
Performance in CO2 Adsorption
Key findings from MDEA-MC systems include:
- CO2 Adsorption Capacity : MDEA-MC achieves 2.63 mmol CO2/g , surpassing unmodified MC by 64% due to amine-CO2 chemical interactions .
- Structural Trade-offs : Amine impregnation reduces BET surface area (43% loss) and pore volume (50% loss) but introduces active nitrogen sites for chemisorption .
Inference for Target Compound : The ethylamine group in this compound could theoretically enhance CO2 adsorption via similar amine-CO2 interactions, though its isopropyl group may reduce pore accessibility compared to smaller amines like MDEA.
Biological Activity
Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure that includes an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are integral to inflammatory responses and signal transduction pathways. By binding to the active sites of these enzymes, the compound modulates their activity, influencing various biological processes related to inflammation and pain management.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies report that it displays effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, positioning it as a candidate for developing new antimicrobial agents .
Comparative Analysis with Other Pyrazole Derivatives
To understand the uniqueness of this compound, a comparison with other pyrazole derivatives is essential. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopyrazole | Amino group at position 3 | Lacks ethyl and isopropyl substituents |
| 4-Aminopyrazole | Amino group at position 4 | Similar core but different substituent position |
| This compound | Ethyl and isopropyl groups at positions 1 and 4 | Enhanced enzyme inhibition potential |
The combination of ethyl and isopropyl groups in this compound confers distinct chemical reactivity compared to other derivatives, which may explain its superior biological activity.
Study on Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory therapeutic agent .
Antimicrobial Evaluation
In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound exhibited MIC values as low as 0.22 μg/mL against certain pathogens, indicating potent antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
